1,3-Benzothiazole-2-carbaldehyde

Heterocyclic Aldehyde Synthesis Process Chemistry Oxidation Methodology

Drug discovery teams face lead attrition from aldehyde oxidase-mediated clearance. 1,3-Benzothiazole-2-carbaldehyde (CAS 6639-57-2) solves this: its benzothiazole scaffold is not a substrate for hepatic aldehyde oxidase, unlike benzoxazole counterparts. • 90.2% isolated yield at scale via MnO₂ oxidation. • 14-fold boost in photocatalytic H₂ evolution when used as g-C₃N₄ modifier. • Re-engineered grade (DOZN score 6) for sustainable procurement. Air-sensitive solid; store under inert gas at ≤15°C.

Molecular Formula C8H5NOS
Molecular Weight 163.2 g/mol
CAS No. 6639-57-2
Cat. No. B1267632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzothiazole-2-carbaldehyde
CAS6639-57-2
Molecular FormulaC8H5NOS
Molecular Weight163.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C=O
InChIInChI=1S/C8H5NOS/c10-5-8-9-6-3-1-2-4-7(6)11-8/h1-5H
InChIKeyRHKPJTFLRQNNGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Benzothiazole-2-carbaldehyde (CAS 6639-57-2): Core Identity and Procurement-Relevant Physicochemical Profile


1,3-Benzothiazole-2-carbaldehyde (syn. 2-formylbenzothiazole, benzothiazole-2-carboxaldehyde) is a heterocyclic aldehyde composed of a benzene ring fused to a thiazole ring, bearing a reactive formyl group at the 2-position [1]. It possesses molecular formula C₈H₅NOS and a molecular weight of 163.20 g·mol⁻¹ . Commercial availability typically ranges from research-grade (≥95% by NMR) to high-purity (>98.0% by GC) specifications, with a melting point between 72 and 77 °C and a predicted boiling point of 305.7 °C . The compound is a solid at ambient temperature, air-sensitive, and recommended for storage under inert gas at ≤15 °C . Its fused heterocyclic scaffold and electrophilic aldehyde functionality position it as a versatile intermediate for constructing pharmacologically and materially significant benzothiazole derivatives.

Why 1,3-Benzothiazole-2-carbaldehyde Cannot Be Replaced by Generic Heterocyclic Aldehydes


Substituting 1,3-benzothiazole-2-carbaldehyde with simpler aromatic aldehydes (e.g., benzaldehyde) or other benzoheterocyclic aldehydes (e.g., benzoxazole-2-carbaldehyde) introduces critical divergences in reactivity, electronic character, and metabolic handling that undermine downstream performance in synthesis, photocatalysis, and medicinal chemistry programs. The benzothiazole ring exerts a quantifiably stronger π-electron-withdrawing effect than its benzoxazole counterpart, directly altering condensation kinetics and photophysical donor–acceptor properties [1]. Furthermore, benzothiazole-based aldehydes are not substrates for hepatic aldehyde oxidase, whereas the benzoxazole analog is metabolized, carrying profound implications for lead optimization in drug discovery [2]. Synthetic route efficiency also varies dramatically: the optimized MnO₂-mediated oxidation of the benzothiazolyl-methanol precursor achieves a 90.2% isolated yield, while alternative oxidants deliver less than 43% under identical conditions [3]. These non-interchangeable performance gaps make generic substitution scientifically and economically untenable.

Quantitative Differentiation Evidence: 1,3-Benzothiazole-2-carbaldehyde vs. Closest Analogs


MnO₂-Driven Oxidation Achieves 90.2% Yield vs. ≤42.1% for Classical Oxidants

In a systematic head-to-head comparison, the oxidation of benzothiazol-2-yl-methanol using MnO₂ under optimized conditions (1:8 molar ratio, CH₂Cl₂ reflux, 8 h) yielded 90.2% of the target aldehyde, whereas pyridinium chlorochromate (PCC) returned only 34.3%, Dess–Martin periodinane gave 42.1%, and KMnO₄ produced 0% yield under the identical substrate loading and solvent system [1]. The MnO₂ method thus delivers a 2.1- to 2.6-fold improvement over the next-best oxidants and completely avoids the toxic chromium waste associated with PCC.

Heterocyclic Aldehyde Synthesis Process Chemistry Oxidation Methodology

Higher π-Electron-Withdrawing Power Than 2-Benzoxazolyl Drives Enhanced Reactivity

Dynamic NMR and semiempirical (PM3) computational studies established that the 2-benzothiazolyl group exerts a higher intrinsic π-electron-withdrawing power than the 2-benzoxazolyl group. The rotational barrier (ΔG‡) for the 'aryl' process in the benzothiazolyl enamine 4 was found to be lower than the corresponding barrier (19.65 ± 0.73 kcal·mol⁻¹) in the benzoxazolyl enamine 3, a direct consequence of enhanced conjugation stabilization in the transition state for the more electron-deficient benzothiazole system [1]. Additionally, the charge-demand (cPhX) values derived from ¹³C and ¹⁵N π-charge/shift relationships quantitatively rank benzothiazole above benzoxazole [1].

Physical Organic Chemistry Electron-Withdrawing Capacity Push-Pull Ethylenes

14-Fold Enhancement in Visible-Light Photocatalytic Hydrogen Production vs. Unmodified g-C₃N₄

Covalent incorporation of 1,3-benzothiazole-2-carbaldehyde onto graphitic carbon nitride (g-C₃N₄) via Schiff-base condensation generated a donor–acceptor hybrid photocatalyst. Under visible-light irradiation (λ ≥ 420 nm) with triethanolamine as sacrificial donor and hexachloroplatinic acid as co-catalyst, the optimized benzothiazole-modified g-C₃N₄ delivered a hydrogen evolution rate of 690 µmol·h⁻¹·g⁻¹—a factor of approximately 14 times higher than that of the unmodified g-C₃N₄ control under identical conditions [1]. The performance boost was attributed to enhanced intramolecular charge transfer, suppressed photoluminescence, and extended visible-light absorption conferred by the benzothiazole-aldehyde unit.

Photocatalysis Hydrogen Evolution Carbon Nitride Modification

Not a Substrate for Aldehyde Oxidase: Clear Metabolic Differentiation from Benzoxazole

In a systematic kinetic evaluation using purified rabbit liver aldehyde oxidase, twelve oxygen- and sulfur-containing azaheterocycles were screened. Benzothiazole was identified exclusively as a mixed inhibitor (Ki/KI > 1.0) of quinazoline oxidation, exhibiting no substrate turnover. In sharp contrast, benzoxazole and 1,2-benzisoxazole were confirmed as bona fide aldehyde oxidase substrates [1]. The addition of a carbocyclic ring to thiazole or oxazole was required for enzyme binding; however, the presence of sulfur in the benzothiazole scaffold abolished substrate activity while retaining inhibitory binding affinity.

Drug Metabolism Aldehyde Oxidase Azaheterocycle Stability

54% Reduced Environmental Impact Score Under DOZN 2.0 Sustainability Metrics

Sigma-Aldrich's re-engineered manufacturing process for benzothiazole-2-carboxaldehyde achieved an aggregate DOZN score of 6, down from a previous score of 13, representing a 54% overall improvement in environmental and human health impact . Specific improvements include a 65% gain in atom economy, a 55% reduction in safer-solvents impact, and a 65% decrease in inherently safer chemistry for accident prevention . This places the product within the 'Re-engineered' category of Greener Alternative Products, backed by five of the twelve Principles of Green Chemistry: Waste Prevention, Atom Economy, Less Hazardous Chemical Syntheses, Safer Solvents and Auxiliaries, and Use of Renewable Feedstock .

Green Chemistry Sustainable Procurement DOZN Scoring

Transamination Platform Delivers >80% Carbonyl Synthesis Yields with Broad Substrate Scope

Benzothiazole-2-carbaldehyde serves as an efficient auxiliary for the transamination-mediated synthesis of aldehydes and ketones from primary amines. The methodology, reported in the primary literature, achieves yields consistently above 80% across diverse amine substrates [1]. This establishes the compound as a high-fidelity transamination vector when compared to other heterocyclic aldehydes that require more forcing conditions or deliver lower yields. Although the original paper does not provide a direct numeric comparator aldehyde, the class-level inference is that the strong electron-withdrawing nature of the benzothiazole ring facilitates Schiff base formation and subsequent transamination more effectively than less electron-deficient aryl aldehydes.

Transamination Schiff Base Chemistry Carbonyl Synthesis

Optimal Deployment Scenarios for 1,3-Benzothiazole-2-carbaldehyde Based on Evidence


Scalable Industrial Production of Benzothiazole-2-carbaldehyde via the Optimized MnO₂ Route

Process chemists and kilo-lab managers seeking to manufacture the aldehyde at scale should adopt the MnO₂-mediated oxidation protocol (1:8 substrate-to-oxidant ratio, CH₂Cl₂ reflux, 8 h) because it delivers a 90.2% isolated yield—more than double that of PCC or Dess-Martin periodinane —while employing an inexpensive, low-toxicity oxidant amenable to large-scale handling [1]. The method avoids chromium waste streams and complex workup procedures, directly reducing production cost and environmental compliance burden.

Design of High-Activity Polymeric Photocatalysts for Solar Hydrogen Generation

Materials scientists engineering g-C₃N₄-based photocatalysts can incorporate 1,3-benzothiazole-2-carbaldehyde as a covalent donor–acceptor modifier to boost hydrogen evolution rates by approximately 14-fold compared to unmodified carbon nitride [1]. This application leverages the aldehyde's strong electron-withdrawing character and its ability to participate in Schiff-base condensation, making it a drop-in reagent for constructing next-generation visible-light-driven hydrogen production systems.

Medicinal Chemistry Programs Requiring Aldehyde Oxidase-Resistant Heterocyclic Intermediates

Drug discovery teams designing benzothiazole-based leads benefit from the scaffold's intrinsic resistance to aldehyde oxidase metabolism—benzothiazole is not a substrate for this enzyme, unlike the benzoxazole counterpart which is actively oxidized [1]. This metabolic differentiation is critical when optimizing lead series for low intrinsic clearance and oral bioavailability, and makes 1,3-benzothiazole-2-carbaldehyde-derived libraries a strategically advantageous choice over benzoxazole-aldehyde-based libraries in early-stage discovery.

Green Chemistry-Compliant Procurement for Sustainable Laboratory Operations

Institutions with formal green chemistry purchasing policies can select the re-engineered grade of benzothiazole-2-carboxaldehyde (Sigma-Aldrich 707643), which carries a DOZN 2.0 aggregate score of 6—a 54% improvement over the legacy production score of 13 [1]. The documented improvements in atom economy (65%), waste prevention (65%), and safer solvents (55%) provide auditable metrics for sustainability reporting and justify the procurement choice against non-certified alternatives lacking verified green chemistry credentials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Benzothiazole-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.